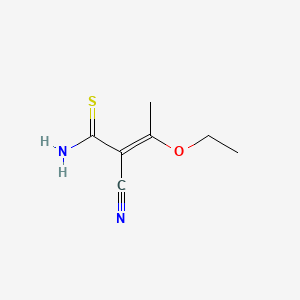

2-cyano-3-ethoxybut-2-enethioamide

描述

Contextualization within Modern Organic Chemistry

In modern organic chemistry, there is a significant emphasis on the development of efficient and atom-economical synthetic methods. Molecules that contain multiple, differentially reactive functional groups are highly prized as they can be selectively transformed to build molecular complexity rapidly. 2-Cyano-3-ethoxybut-2-enethioamide fits well within this paradigm. It belongs to the class of thioamides, which are sulfur analogs of amides. Thioamides are recognized as important structural motifs in numerous bioactive compounds and are valuable intermediates in organic synthesis. lookchem.comnih.gov The presence of the electron-withdrawing cyano group and the electron-donating ethoxy group on the double bond creates a polarized system, making the molecule susceptible to both nucleophilic and electrophilic attack at different positions.

Significance as a Multifunctionalized Intermediate

The significance of this compound lies in its potential as a multifunctionalized intermediate for the synthesis of a wide array of heterocyclic compounds. The combination of a thioamide and a cyano group is a well-established precursor for the construction of various five- and six-membered rings containing nitrogen and sulfur.

For instance, similar structures are known to undergo cyclization reactions to form thiophenes, thiazoles, pyrimidines, and pyridines, which are core structures in many pharmaceuticals. researchgate.net The enol ether (ethoxy) functionality can act as a leaving group in substitution reactions or can be hydrolyzed to a ketone, further expanding the synthetic possibilities. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The thioamide group itself is a versatile functional group, known to react with a variety of electrophiles at the sulfur atom and nucleophiles at the carbon atom.

Overview of Research Trajectories

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories can be inferred from the broader context of thioamide and enaminonitrile chemistry. nih.govresearchgate.net Current research in this area is heavily focused on the development of novel synthetic methodologies that utilize these types of building blocks for the synthesis of druglike molecules.

Key research directions include:

Domino and Multicomponent Reactions: Designing one-pot procedures where this compound could react with other reagents to form complex heterocyclic systems in a single synthetic operation.

Catalytic Transformations: Exploring the use of transition metal catalysts to activate different parts of the molecule and achieve selective functionalization.

Library Synthesis: Utilizing the reactivity of this intermediate for the parallel synthesis of libraries of related compounds for high-throughput screening in drug discovery programs.

The exploration of the full synthetic potential of this compound remains a promising area for future research in organic and medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

2-cyano-3-ethoxybut-2-enethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-10-5(2)6(4-8)7(9)11/h3H2,1-2H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQWVBSLABMWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=S)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-20-4 | |

| Record name | 2-Cyano-3-ethoxy-2-butenethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Reactivity and Transformational Chemistry of 2 Cyano 3 Ethoxybut 2 Enethioamide

Reactions Involving the Thioamide Functionality

The thioamide group is a cornerstone of the reactivity of 2-cyano-3-ethoxybut-2-enethioamide, participating in a variety of nucleophilic reactions.

Nucleophilic Additions and Substitutions at the Thiocarbonyl Group

The thioamide functionality in this compound, being part of a vinylogous system, readily reacts with nucleophiles. A prominent reaction is the displacement of the ethoxy group by amines. For instance, the reaction of this compound with isobutylamine (B53898) in ethanol (B145695) at room temperature leads to the formation of (2Z)-3-(isobutylamino)-2-cyanobut-2-enethioamide with a high yield of 96%. rsc.org This transformation highlights the susceptibility of the C3 position to nucleophilic attack, which is electronically coupled to the thioamide group.

Similarly, reaction with 6-isobutyl-4-methylpyridin-3-amine (B2871053) results in the corresponding (E)-2-cyano-3-((6-isobutyl-4-methylpyridin-3-yl)amino)but-2-enethioamide. These reactions underscore the utility of this compound as a precursor for the synthesis of various substituted thioamides.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Isobutylamine | (2Z)-3-(isobutylamino)-2-cyanobut-2-enethioamide | Ethanol, Room Temperature | 96 |

| 6-Isobutyl-4-methylpyridin-3-amine | (E)-2-cyano-3-((6-isobutyl-4-methylpyridin-3-yl)amino)but-2-enethioamide | Solvent | Not Reported |

Thionation and Desulfurization Pathways

While thionation is not applicable as the compound already contains a thiocarbonyl group, desulfurization represents a potential transformation. General methods for the desulfurization of thioamides to their corresponding amides often involve reagents like hydrogen peroxide in the presence of a catalyst such as zirconium(IV) chloride. rsc.org Although specific studies on the desulfurization of this compound are not extensively documented, the general principles of thioamide chemistry suggest that it could be converted to the corresponding amide, 2-cyano-3-ethoxybut-2-enamide, under appropriate oxidative conditions.

Reactions of the Cyano Group

The cyano group presents another reactive site within the molecule, offering pathways to various nitrogen-containing heterocycles and other functional groups.

Nitrile Hydrolysis and Derivatives

The hydrolysis of the nitrile group in α,β-unsaturated systems can typically be achieved under acidic or basic conditions to yield a carboxylic acid or an amide. For this compound, this would theoretically lead to the formation of 3-ethoxy-2-(aminocarbonyl)but-2-enethioamide or 3-ethoxy-2-carboxybut-2-enethioic acid. However, specific literature detailing the hydrolysis of this particular compound is scarce. The presence of other reactive functionalities, particularly the thioamide and the enol ether, may lead to competing side reactions under harsh hydrolytic conditions.

Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate as a 2π component in cycloaddition reactions, a powerful tool for the construction of heterocyclic rings. While specific examples of cycloaddition reactions involving the nitrile group of this compound are not well-documented, the general reactivity of nitriles in [3+2] cycloadditions with species like azides to form tetrazoles is a known transformation in organic synthesis. The electron-withdrawing nature of the adjacent functionalities in this compound could potentially influence the reactivity of the nitrile group in such cycloadditions.

Cyclization Reactions and Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds due to its multiple reaction sites.

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a direct route to pyrazole (B372694) derivatives. mdpi.com In this reaction, the ethoxy group acts as a good leaving group upon initial attack by hydrazine. The reaction of 2-cyanothioacetamides with hydrazine has been shown to proceed smoothly in ethanol at elevated temperatures, leading to the formation of 3,5-diaminopyrazoles. beilstein-journals.orgnih.gov In the case of this compound, the reaction with hydrazine hydrate is expected to yield 3-amino-5-methylpyrazole. patsnap.comgoogle.com This transformation likely proceeds through an initial nucleophilic attack of hydrazine at the carbon bearing the ethoxy group, followed by intramolecular cyclization onto the cyano group and subsequent aromatization.

Table 3: Synthesis of 3-Amino-5-methylpyrazole

| Reactants | Reagents/Solvent | Product | Yield |

| 3-Aminocrotononitrile, Hydrazine hydrate | Ethanol | 3-Amino-5-methylpyrazole | 94.2% patsnap.com |

| This compound, Hydrazine hydrate | Ethanol (proposed) | 3-Amino-5-methylpyrazole | N/A |

Thienopyridine scaffolds can be synthesized from cyanothioacetamide derivatives. researchgate.nettandfonline.comtandfonline.com A common strategy involves the Gewald reaction to first construct a 2-aminothiophene ring, which is then annulated to form the pyridine (B92270) ring. wikipedia.orgorganic-chemistry.org For this compound, a plausible pathway to a thienopyridine would involve its reaction with an active methylene (B1212753) compound in the presence of elemental sulfur and a base. However, a more direct approach could involve the reaction of the pre-formed thioamide with a suitable α-halocarbonyl compound, leading to a 2-aminothiophene which can then be cyclized to the thienopyridine.

The mechanism of the Gewald reaction is believed to start with a Knoevenagel condensation, followed by the addition of sulfur. wikipedia.orgresearchgate.netchemrxiv.orgsynthical.com

The versatile reactivity of this compound allows for its participation in various other annulation and cascade reactions to form diverse heterocyclic systems. For instance, its reaction with α,β-unsaturated carbonyl compounds can lead to the formation of thioxohydropyridine-3-carbonitriles, which are valuable intermediates for the synthesis of thienopyridines. researchgate.net Cascade reactions initiated by Michael addition can lead to complex polycyclic structures in a single step, which is a highly atom-economical approach. researchgate.net

Mechanistic Investigations of Key Chemical Transformations

The mechanism of pyrazole formation from β-alkoxy-α,β-unsaturated nitriles and hydrazine is generally accepted to proceed via an initial nucleophilic vinylic substitution of the alkoxy group by hydrazine, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the electrophilic carbon of the cyano group. Subsequent tautomerization leads to the aromatic pyrazole ring. nih.govnih.gov

For the formation of thienopyridine scaffolds via the Gewald reaction, computational studies suggest that the reaction is initiated by a Knoevenagel-Cope condensation. chemrxiv.orgsynthical.com This is followed by the opening of the elemental sulfur ring and the formation of polysulfide intermediates. The final, thermodynamically driven step is the cyclization of a monosulfide intermediate with aromatization to the thiophene (B33073) product. chemrxiv.orgsynthical.com

Stereochemical Aspects and Isomerism of 2 Cyano 3 Ethoxybut 2 Enethioamide

Analysis of E/Z Geometric Isomerism

The core of the stereochemistry of 2-cyano-3-ethoxybut-2-enethioamide lies in the spatial arrangement of the cyano (-CN), thioamide (-C(S)NH2), ethoxy (-OCH2CH3), and methyl (-CH3) groups around the central C=C double bond.

Assigning priorities based on the atomic number of the atoms directly attached to the double bond carbons:

For one carbon of the double bond, the substituents are the cyano group (C≡N) and the thioamide group (-C(S)NH2). The carbon of the cyano group is attached to a nitrogen (atomic number 7), while the carbon of the thioamide group is attached to a sulfur (atomic number 16). Therefore, the thioamide group has higher priority.

For the other carbon of the double bond, the substituents are the ethoxy group (-OCH2CH3) and the methyl group (-CH3). The oxygen of the ethoxy group (atomic number 8) has a higher atomic number than the carbon of the methyl group (atomic number 6). Thus, the ethoxy group has higher priority.

The (Z)-isomer (from the German zusammen, meaning "together") will have the higher priority groups (thioamide and ethoxy) on the same side of the double bond. Conversely, the (E)-isomer (from the German entgegen, meaning "opposite") will have these higher priority groups on opposite sides.

Factors Influencing Isomer Ratio in Synthesis

The relative amounts of the (E) and (Z) isomers produced during the synthesis of this compound would be influenced by several factors, although specific experimental data for this compound is scarce. General principles of stereoselective synthesis suggest the following could be influential:

Reaction Mechanism: The specific pathway of the reaction (e.g., condensation, elimination) will play a crucial role. The stereochemical outcome of the transition state will determine the preferred isomer.

Catalyst: The use of specific catalysts, including acid or base catalysis, can influence the stereoselectivity of the reaction by coordinating with the reactants and favoring the formation of one transition state over the other.

Solvent: The polarity and steric bulk of the solvent can affect the solvation of the transition states, thereby influencing the energy difference between the pathways leading to the E and Z isomers.

Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction. At lower temperatures, the kinetically favored product (the one formed faster) is often predominant, while at higher temperatures, the thermodynamically more stable isomer may be favored.

Steric Hindrance: The steric bulk of the substituents on the starting materials can direct the approach of reagents, leading to a preference for the formation of the less sterically hindered isomer.

Without specific experimental studies on the synthesis of this compound, a precise prediction of the isomer ratio under different conditions is not possible.

Isomer Interconversion and Stability

Interconversion between (E) and (Z) isomers of alkenes typically requires breaking the π-bond of the C=C double bond, which has a significant energy barrier. This can be achieved through the input of energy, such as heat or light (photoisomerization).

The relative stability of the (E) and (Z) isomers is determined by steric and electronic factors. Generally, the isomer with the larger, higher-priority groups on opposite sides of the double bond (the E-isomer) is thermodynamically more stable due to reduced steric strain. However, intramolecular interactions, such as hydrogen bonding, can sometimes stabilize the Z-isomer. For this compound, it is conceivable that an intramolecular hydrogen bond could form between the thioamide N-H and the oxygen of the ethoxy group in the (Z)-conformation, potentially increasing its stability.

Impact of Stereochemistry on Reactivity

The different spatial arrangements of the functional groups in the (E) and (Z) isomers of this compound would be expected to lead to differences in their chemical reactivity.

Intramolecular Reactions: The proximity of functional groups in the (Z)-isomer could facilitate intramolecular cyclization reactions that would be impossible or much slower for the (E)-isomer, where the reactive groups are positioned far apart.

Steric Accessibility: The accessibility of the cyano, thioamide, and ethoxy groups to external reagents will differ between the two isomers. A bulky reagent might react more readily with the more exposed functional group in the less sterically hindered isomer.

Dipole Moment and Physical Properties: The different geometries of the E and Z isomers will result in different molecular dipole moments. This, in turn, would affect their physical properties such as boiling point, melting point, and solubility in various solvents. These differences could also influence their interactions with catalysts and other reactants in solution.

While detailed experimental data on the reactivity of the individual isomers of this compound is not available, the principles of stereochemistry strongly suggest that the E and Z forms would exhibit distinct chemical behavior.

Advanced Structural Elucidation and Conformational Analysis of 2 Cyano 3 Ethoxybut 2 Enethioamide

Conformational Preferences and Rotational Barriers

In the absence of experimental structural data or dedicated computational chemistry studies, the conformational preferences of the ethoxy group, the orientation of the cyano and thioamide functionalities, and the rotational energy barriers between different conformers remain undetermined. This information is crucial for understanding the molecule's flexibility and its potential interactions in various environments.

Investigation of Intermolecular Interactions and Crystal Packing

Without a determined crystal structure, any discussion of intermolecular interactions, such as hydrogen bonding involving the thioamide group or other potential non-covalent forces, would be purely speculative. The manner in which individual molecules of 2-cyano-3-ethoxybut-2-enethioamide arrange themselves in a crystalline lattice, known as crystal packing, is therefore also unknown.

While the chemical identity of this compound is established, a deep dive into its structural chemistry is contingent on future research. The generation of single crystals suitable for X-ray diffraction analysis or the application of sophisticated computational modeling techniques would be required to produce the data necessary for the comprehensive structural analysis initially envisioned.

Theoretical and Computational Chemistry Studies of 2 Cyano 3 Ethoxybut 2 Enethioamide

Electronic Structure Analysis and Bonding Characterization

The carbon-sulfur double bond in the thioamide group is a focal point of the electronic structure. Compared to its amide analogue, the C=S bond is longer and the rotational barrier around the C-N bond is higher, which can reduce the conformational flexibility of the molecule. Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the specific donor-acceptor interactions within the molecule. For instance, it can reveal hyperconjugative interactions between the lone pairs of the sulfur and oxygen atoms and the antibonding orbitals of adjacent σ and π bonds, which contribute to the stabilization of the molecular structure.

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) calculations serve as a powerful tool for the in-silico investigation of molecular properties. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed understanding of the molecule's behavior can be achieved.

Prediction of Spectroscopic Parameters (Beyond Basic Identification)

While experimental spectroscopic data for 2-cyano-3-ethoxybut-2-enethioamide is not widely available, theoretical calculations can predict key spectroscopic features. Time-dependent DFT (TD-DFT) calculations can be utilized to predict the UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups and motions within the molecule. Furthermore, the chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which are invaluable for structural elucidation.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Method |

|---|---|---|

| Maximum UV Absorption (λmax) | Data not available | TD-DFT/CAM-B3LYP |

| C=S Vibrational Frequency | Data not available | DFT/B3LYP/6-311++G(d,p) |

| C≡N Vibrational Frequency | Data not available | DFT/B3LYP/6-311++G(d,p) |

| ¹³C Chemical Shift (C=S) | Data not available | GIAO/DFT |

Note: Specific predicted values are contingent on the computational level of theory and have not been explicitly found in the available literature for this specific molecule. The table illustrates the types of data that can be generated.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is likely to be localized on the thioamide group, particularly the sulfur atom with its lone pairs, while the LUMO may be distributed over the cyano group and the C=C double bond, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful avenue to explore the potential reaction pathways involving this compound without the need for extensive experimental work.

Transition State Analysis

By mapping the potential energy surface of a reaction, transition states can be located and characterized. For instance, in a potential hydrolysis reaction of the thioamide group, the transition state would involve the nucleophilic attack of a water molecule on the thiocarbonyl carbon. The geometry and vibrational frequencies of this transition state can be calculated, with the presence of a single imaginary frequency confirming it as a true transition state.

Reaction Pathway Energetics

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

Applications in Advanced Organic Synthesis

Role as a Precursor for Complex Organic Molecules

The strategic arrangement of functional groups in 2-cyano-3-ethoxybut-2-enethioamide makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. The electron-withdrawing cyano group, the reactive thioamide moiety, and the labile ethoxy group provide multiple reaction sites for cyclization and condensation reactions.

Research has demonstrated that this compound serves as a key intermediate in the synthesis of substituted pyrazoles and isothiazoles. These heterocyclic cores are prevalent in a wide array of biologically active compounds. The reaction with hydrazine (B178648) derivatives, for instance, leads to the formation of aminopyrazoles through a cyclization reaction involving the cyano and thioamide functionalities. beilstein-journals.org

The versatility of this compound as a precursor is further highlighted by the range of downstream products that can be synthesized from it. These products often feature complex substitution patterns that would be challenging to achieve through other synthetic routes.

Below is a table of representative downstream products synthesized from this compound, showcasing its role as a versatile building block.

| Downstream Product | CAS Number |

| 1H-Pyrazole-4-carbonitrile, 5-amino-1,3-dimethyl- | 54820-92-7 |

| 1,3-dimethyl-4-thiocarbamoyl-5-aminopyrazole | 101309-71-1 |

| 5-Amino-3-methylisothiazole-4-carbonitrile | 41808-35-9 |

| 5-amino-1-(2-chlorophenyl)-3-methylpyrazole- | 101309-61-9 |

| (2E)-3-Amino-2-cyano-2-butenethioamide | 41808-30-4 |

Utilization in Multicomponent Reactions

While the potential for this compound to participate in multicomponent reactions (MCRs) is significant due to its array of reactive sites, specific examples in the scientific literature are not extensively documented. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

The structure of this compound suggests its suitability for MCRs. The nucleophilic character of the thioamide nitrogen and the electrophilic nature of the carbon atoms in the double bond and the nitrile group could allow for sequential reactions with various partners. For example, in a hypothetical MCR, the thioamide could react with an aldehyde and an isocyanide in a Ugi-type reaction, followed by an intramolecular cyclization involving the cyano group. Further research in this area could unlock novel and efficient pathways to complex molecular architectures.

Development of New Reagents and Catalytic Ligands (if applicable)

The development of new reagents and catalytic ligands from this compound is an area that remains largely unexplored. The presence of both sulfur and nitrogen atoms in the thioamide group suggests that it could potentially act as a bidentate ligand for various transition metals.

The formation of metal complexes with this compound could lead to the development of novel catalysts for a range of organic transformations. The electronic properties of the ligand, influenced by the cyano and ethoxy groups, could be fine-tuned to modulate the reactivity and selectivity of the metal center. For instance, such complexes could potentially catalyze cross-coupling reactions, hydrogenations, or oxidations. However, to date, there is a lack of published research focusing on the synthesis and catalytic applications of metal complexes derived from this specific thioamide. This represents a promising avenue for future investigation in the field of organometallic chemistry and catalysis.

Future Research Directions and Perspectives

Unexplored Reactivity Patterns

The chemical landscape of 2-cyano-3-ethoxybut-2-enethioamide is rich with potential for new discoveries. The conjugated system, featuring both electron-withdrawing (cyano) and electron-donating (ethoxy) groups, alongside the versatile thioamide functionality, suggests a variety of unexplored reaction pathways.

The thioamide group itself is known to be more reactive than its amide counterpart towards both electrophiles and nucleophiles. nih.gov The sulfur atom can act as a soft nucleophile, while the thiocarbonyl carbon is electrophilic. This duality opens avenues for reactions with a wide array of reagents. For instance, the reaction of thioamides with electrophiles can lead to the formation of thioiminium ions, which are valuable intermediates in organic synthesis. acs.org Conversely, nucleophilic attack on the thiocarbonyl carbon can initiate cyclization or substitution reactions. nih.gov

The α,β-unsaturated nature of the molecule makes it susceptible to conjugate addition reactions. quimicaorganica.orgwikipedia.org Nucleophiles can attack the β-carbon, a reaction pathway influenced by the electronic properties of the substituents. The presence of the electron-withdrawing cyano group is expected to enhance the electrophilicity of the β-carbon, making it a prime target for soft nucleophiles in Michael-type additions. quimicaorganica.orglibretexts.org The stereochemical outcome of such additions, influenced by the geometry of the double bond, presents an area for detailed investigation.

Furthermore, the thioamide functionality can participate in cycloaddition reactions. Thioamides bearing electron-withdrawing groups have been shown to react with benzynes in a [3+2]-cycloaddition fashion. acs.org The potential for this compound to act as a diene or dienophile in Diels-Alder reactions, or to participate in other pericyclic reactions, remains an uncharted territory worthy of exploration. nih.govlibretexts.orgresearchgate.net The synthesis of novel heterocyclic compounds through intramolecular cyclization, potentially triggered by the reaction of the thioamide with the cyano group or the double bond, is another promising research direction. chim.ityoutube.com

Potential for Integration into Polymer Chemistry and Materials Science (excluding specific material properties)

The presence of a polymerizable vinyl group and a functional thioamide moiety makes this compound a compelling candidate for the development of novel polymers. The thioamide group can be incorporated into polymer backbones or serve as a pendant functional group, imparting unique characteristics to the resulting materials.

Recent studies have demonstrated the feasibility of direct radical copolymerization of thioamides with common vinyl monomers. nih.govacs.orgnih.govresearchgate.net This approach allows for the introduction of thioether linkages directly into the polymer backbone, which can influence the polymer's degradability. The vinyl group in this compound could readily participate in such copolymerizations with monomers like acrylates, styrenes, and vinyl acetates. The incorporation of this multifunctional monomer could lead to polymers with a high density of functional groups, offering sites for post-polymerization modification.

Furthermore, thioamide-containing polymers have been synthesized through methods like the Willgerodt–Kindler reaction to create polybenzoxazine precursors. rsc.org The thioamide groups in these polymers have been shown to lower the curing temperatures. While specific material properties are beyond the scope of this discussion, the integration of this compound into polymer structures could pave the way for materials with novel processing characteristics. The post-polymerization modification of nitrile groups to thioamides has also been reported as a method to create functional polymers of intrinsic microporosity. acs.org This suggests that polymers derived from this compound could be further functionalized.

The development of fully degradable polymer networks is an area of significant interest. The use of thionolactones in radical polymerization has been shown to introduce degradable thioester bonds into the polymer backbone. chemrxiv.org Investigating the behavior of this compound in similar polymerization systems could lead to the creation of novel degradable materials.

Methodological Advancements in Synthesis and Characterization

While the synthesis of this compound can be envisioned through established methods for thioamide formation, there is room for methodological advancements to improve efficiency, scalability, and sustainability. The traditional synthesis of thioamides often involves the use of thionating reagents like Lawesson's reagent or phosphorus pentasulfide, which can present challenges in terms of handling and waste disposal. nih.gov

Recent years have seen the development of greener and more practical methods for thioamide synthesis, utilizing elemental sulfur in multicomponent reactions. mdpi.comrsc.org Exploring one-pot procedures involving the reaction of a suitable precursor with an amine and elemental sulfur could offer a more atom-economical and environmentally friendly route to this compound. The development of catalytic methods for the direct thionation of the corresponding amide would also be a significant advancement.

In terms of characterization, the unique combination of functional groups in this compound warrants a comprehensive analytical approach. Advanced NMR techniques, such as 2D correlation spectroscopy, will be crucial for unambiguous structural elucidation and for studying the compound's conformational dynamics. acs.org The characterization of thioamide-containing compounds can be complex, and the development of standardized analytical protocols would be beneficial for the field. High-resolution mass spectrometry and X-ray crystallography will also be invaluable tools for confirming the structure and understanding the solid-state packing of this molecule.

Broader Implications in Synthetic Methodology

The exploration of the chemistry of this compound is likely to have broader implications for synthetic methodology. The thioamide functional group is a versatile building block in organic synthesis, serving as a precursor to a wide range of heterocyclic compounds and as a key component in peptide chemistry. researchgate.netchemrxiv.orgnih.gov

The unique reactivity of this molecule, stemming from the interplay of its multiple functional groups, could lead to the discovery of novel tandem or domino reactions. For example, a reaction sequence initiated at one functional group could trigger a cascade of transformations involving the other functionalities, leading to the rapid construction of complex molecular architectures from a simple starting material. The use of β-ketothioamides as precursors for various heterocycles highlights the synthetic potential of such multifunctional building blocks. chim.it

Furthermore, the study of this compound could contribute to a deeper understanding of the fundamental principles of reactivity and selectivity in organic chemistry. Investigating how the electronic and steric properties of the substituents influence the outcome of reactions will provide valuable insights for the rational design of new synthetic methods. The knowledge gained from studying this specific molecule could be extrapolated to other α,β-unsaturated systems and other complex thioamides, thereby enriching the synthetic chemist's toolbox. The development of new methods for the synthesis and transformation of thioamides continues to be an active area of research, and the study of this compound is poised to contribute to this ongoing effort. mdpi.comresearchgate.net

常见问题

Basic Research Questions

Q. How can the molecular structure of 2-cyano-3-ethoxybut-2-enethioamide be confirmed using spectroscopic and computational methods?

- Methodological Answer :

- Step 1 : Perform NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the presence of the cyano, ethoxy, and thioamide functional groups. Analyze coupling constants to verify the double bond geometry at position 2.

- Step 2 : Use FT-IR spectroscopy to identify characteristic absorption bands (e.g., C≡N stretch ~2200 cm⁻¹, C=S stretch ~1200 cm⁻¹).

- Step 3 : Validate computational models (e.g., DFT calculations) by comparing predicted bond lengths and angles with crystallographic data (if available). Cross-reference with databases like PubChem or ChemSpider for spectral consistency .

Q. What synthetic protocols are recommended for the preparation of this compound, and what are common yield-limiting factors?

- Methodological Answer :

- Synthetic Route : Start with a base-catalyzed condensation of ethyl acetoacetate with cyanothioacetamide under anhydrous conditions. Monitor reaction progress via TLC.

- Yield Optimization :

- Control solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of cyanothioacetamide to ethyl acetoacetate).

- Common Issues : Hydrolysis of the cyano group in aqueous media; use inert atmosphere (N₂/Ar) to mitigate degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the tautomeric behavior of this compound in different solvents?

- Methodological Answer :

- Experimental Design :

- Variable 1 : Solvent polarity (e.g., hexane vs. DMSO).

- Variable 2 : Temperature (10°C to 60°C).

- Techniques :

- Use UV-Vis spectroscopy to track absorbance shifts indicative of tautomer equilibria.

- Apply variable-temperature NMR to observe dynamic exchange between keto-enol forms.

- Data Analysis : Calculate equilibrium constants (Keq) using integration of NMR peaks or Beer-Lambert law for UV-Vis. Statistically compare solvent effects via ANOVA .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Step 1 : Conduct a systematic review to collate all published IC₅₀ values, noting assay conditions (e.g., cell lines, incubation time).

- Step 2 : Apply meta-regression to identify confounding variables (e.g., solvent used in dissolution, purity of compound batches).

- Step 3 : Validate findings via independent replication under standardized protocols (e.g., OECD guidelines). Highlight discrepancies in methodologies (e.g., MTT vs. resazurin assays) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Model Setup :

- Use Gaussian or ORCA software for DFT calculations.

- Optimize geometry at the B3LYP/6-31G(d) level.

- Key Parameters :

- Calculate Fukui indices to identify electrophilic sites.

- Simulate transition states for SN2 pathways.

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Analysis and Ethical Considerations

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer :

- Step 1 : Fit data to a logistic regression model (e.g., Hill equation) to estimate LD₅₀.

- Step 2 : Assess goodness-of-fit using chi-square tests or AIC values.

- Step 3 : Address outliers via Grubbs' test; report confidence intervals (95% CI).

- Ethical Compliance : Ensure adherence to OECD 423 guidelines for acute toxicity testing. Declare ethical approval (e.g., IACUC protocol number) .

Q. How should researchers handle conflicting crystallographic data for this compound derivatives?

- Methodological Answer :

- Step 1 : Re-analyze raw diffraction data (e.g., .cif files) using Olex2 or SHELX to check for refinement errors.

- Step 2 : Compare unit cell parameters and space group assignments across studies.

- Step 3 : Perform Hirshfeld surface analysis to evaluate intermolecular interactions influencing packing discrepancies .

Tables for Methodological Reference

| Synthetic Condition | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Anhydrous DMF | K₂CO₃ | 78 | ||

| THF (reflux) | NaH | 65 |

| Spectroscopic Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Cyano group | - | 118.5 | 2210 |

| Thioamide (C=S) | 3.45 (s, 1H) | 165.2 | 1215 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。